molecular formula C21(13C)H26D3FN3O9P B1574190 Sofosbuvir 13CD3

Sofosbuvir 13CD3

カタログ番号: B1574190
分子量: 533.46
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sofosbuvir 13CD3 is the isotope labelled analog of Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.

科学的研究の応用

Pharmacokinetic and Pharmacodynamic Profile

Sofosbuvir is a potent, orally administered nucleotide analog prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase, approved for the treatment of HCV infection. Its pharmacokinetic profile is characterized by intracellular activation, forming GS-461203 (active triphosphate, not detected in plasma), and ultimately metabolizing to the inactive, renally eliminated metabolite GS-331007. It exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing. Sofosbuvir can be administered without dose modification in patients with any degree of hepatic impairment or mild to moderate renal impairment, and has a low propensity for clinically significant drug interactions (Kirby et al., 2015).

Global Research Production

A bibliometric analysis of global research on sofosbuvir highlights its position as a key area of research in the field of antiviral drug development, especially in the treatment of hepatitis C. The study of sofosbuvir has been particularly intense in recent years, and research is expected to continue to grow with the development and approval of hepatitis C antivirals (Hernández-Vásquez & Rosselli, 2017).

Clinical Efficacy in Hepatitis C

Sofosbuvir has demonstrated pangenotypic antiviral activity and a high genetic barrier to resistance. Clinical efficacy is notable in patients with chronic hepatitis C, achieving high sustained virological response rates in treatment-naïve and treatment-experienced patients. Sofosbuvir has been particularly effective in combination with ribavirin and peginterferon-α-2a (Keating, 2014).

Resistance Mechanisms

Potential mechanisms of HCV resistance to sofosbuvir and other nucleos(t)ide analog NS5B polymerase inhibitors are a critical area of study. Research has identified low-frequency, treatment-emergent substitutions in subjects who experienced virological failure during sofosbuvir treatment. Such studies are crucial in understanding the drug's efficacy and limitations (Donaldson et al., 2015).

Beyond Sofosbuvir

Exploration into the potential for developing a next-generation nucleos(t)ide HCV inhibitor that could compete with sofosbuvir focuses on addressing its limitations, such as reduced efficacy in certain patient populations. This research is pivotal in guiding future drug development and improving treatment options for hepatitis C (Sofia, 2014).

Drug Interaction Studies

Understanding the drug interaction profile of sofosbuvir is crucial for its safe and effective use. Studies have demonstrated that sofosbuvir has minimal interactions with common medications used by HCV-infected patients, an important consideration in managing complex treatment regimens (Kirby et al., 2015).

特性

分子式

C21(13C)H26D3FN3O9P

分子量

533.46

同義語

Sofosbuvir-13C-D3; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。